molecular formula C20H18ClN3O4S B2989354 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899944-16-2

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2989354
CAS No.: 899944-16-2
M. Wt: 431.89
InChI Key: ZHQOKLWEPWZXCQ-UHFFFAOYSA-N
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Description

This compound is a pyrazine-derived acetamide featuring a 3-chloro-4-methoxyphenyl group at the pyrazine ring and an N-(2-methoxyphenyl)acetamide moiety linked via a thioether bridge.

Properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-8-7-13(11-14(16)21)24-10-9-22-19(20(24)26)29-12-18(25)23-15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOKLWEPWZXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel thioacetamide derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C20H20ClN3O3SC_{20}H_{20}ClN_{3}O_{3}S and molecular weight of approximately 421.9 g/mol. The presence of a thioether linkage and various aromatic substituents suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many thioacetamide derivatives inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antioxidant Activity : Compounds with methoxy groups have been shown to possess antioxidant properties, potentially mitigating oxidative stress within cells .

Anticancer Activity

Several studies have explored the anticancer potential of thioacetamide derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These studies suggest that the compound may induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

Thioacetamide derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

Research has indicated that compounds with similar structures possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Cytotoxicity Assay : A study investigated the effects of a related thioacetamide on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 15 µM. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest .
  • In Vivo Efficacy : In a xenograft model using mice implanted with human colorectal cancer cells, treatment with a structurally similar compound resulted in a 60% reduction in tumor size after four weeks of administration compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryInhibits COX and LOX activity
AntimicrobialEffective against E. coli and S. aureus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s core structure is compared to analogs in Table 1:

Compound Name / ID Core Structure R₁ (Pyrazine Substituent) R₂ (Acetamide Substituent) Key Functional Groups
Target Compound 3-oxo-3,4-dihydropyrazine 3-chloro-4-methoxyphenyl 2-methoxyphenyl Thioether, Acetamide
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide 3-oxo-3,4-dihydropyrazine 3,4-difluorophenyl 4-methoxybenzyl Thioether, Acetamide
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 3-chloro-4-methoxyphenyl 2-methylpropyl-thienopyrimidine Thioether, Acetamide

Key Observations :

  • Replacing the pyrazine ring with a thienopyrimidine () introduces a sulfur atom, which could alter electronic properties and binding interactions.

Key Observations :

  • The target compound’s synthesis likely mirrors ’s procedure, though substituents (e.g., methoxy vs. chloro) may alter reaction kinetics.
  • Diazonium coupling () achieves higher yields (~95%) but requires precise temperature control .
Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

  • ’s difluorophenyl analog : Fluorine atoms may increase metabolic stability but reduce lipophilicity compared to chloro-methoxy groups .
  • ’s thienopyrimidine analog: The sulfur-containing heterocycle could enhance kinase inhibition, as seen in similar scaffolds .

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